5-Methoxy-3-(4-methylthiophenyl)benzoic acid
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Overview
Description
5-Methoxy-3-(4-methylthiophenyl)benzoic acid: is an organic compound with the molecular formula C15H14O3S and a molecular weight of 274.34 g/mol It is characterized by the presence of a methoxy group at the 5-position and a 4-methylthiophenyl group at the 3-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(4-methylthiophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and 4-methylthiophenol.
Formation of Intermediate: The 5-methoxybenzoic acid is first converted to an intermediate, such as 5-methoxybenzoyl chloride, using reagents like thionyl chloride (SOCl2).
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylthiophenol in the presence of a base, such as triethylamine (TEA), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial techniques include:
Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: Utilizes a continuous flow of reactants through a reactor, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(4-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-Methoxy-3-(4-methylthiophenyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(4-methylthiophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-(4-chlorophenyl)benzoic acid
- 5-Methoxy-3-(4-fluorophenyl)benzoic acid
- 5-Methoxy-3-(4-nitrophenyl)benzoic acid
Uniqueness
5-Methoxy-3-(4-methylthiophenyl)benzoic acid is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methoxy-5-(4-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-13-8-11(7-12(9-13)15(16)17)10-3-5-14(19-2)6-4-10/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEYBXZLLPOOEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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